molecular formula C9H10N2O2S B5697377 3-{[(methylamino)carbonothioyl]amino}benzoic acid CAS No. 36639-87-9

3-{[(methylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5697377
CAS RN: 36639-87-9
M. Wt: 210.26 g/mol
InChI Key: ODHWMFCPGPDGOA-UHFFFAOYSA-N
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Description

3-{[(Methylamino)carbonothioyl]amino}benzoic acid, also known as Mecarbinate, is a chemical compound that belongs to the class of benzoic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism Of Action

The mechanism of action of 3-{[(methylamino)carbonothioyl]amino}benzoic acid involves the inhibition of various cellular pathways involved in cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival. 3-{[(methylamino)carbonothioyl]amino}benzoic acid also activates the p38 MAPK pathway, which plays a crucial role in inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

3-{[(methylamino)carbonothioyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. 3-{[(methylamino)carbonothioyl]amino}benzoic acid also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can prevent the invasion and metastasis of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-{[(methylamino)carbonothioyl]amino}benzoic acid is its broad-spectrum activity against various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising therapeutic agent. However, one of the limitations of 3-{[(methylamino)carbonothioyl]amino}benzoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for 3-{[(methylamino)carbonothioyl]amino}benzoic acid.

Future Directions

There are several future directions for the research on 3-{[(methylamino)carbonothioyl]amino}benzoic acid. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another area of research is to investigate the optimal dosage and administration route for 3-{[(methylamino)carbonothioyl]amino}benzoic acid to maximize its therapeutic effects. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-{[(methylamino)carbonothioyl]amino}benzoic acid. Overall, the research on 3-{[(methylamino)carbonothioyl]amino}benzoic acid has the potential to lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

3-{[(methylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, 3-{[(methylamino)carbonothioyl]amino}benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(methylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-10-9(14)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWMFCPGPDGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884675
Record name Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-

CAS RN

36639-87-9
Record name 3-[[(Methylamino)thioxomethyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36639-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(((methylamino)thioxomethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036639879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methyl-thioureido)-benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 279.6 g of 3-amino-benzoic acid, 164.1 g of methyl isothiocyanate and 1000 g of 100% acetic acid is heated to 80-85° C. The temperature rises to 95-100° C. in the course of 20 minutes without further heating, and a clear solution from which the product slowly crystallizes out forms. The suspension is kept at 90-100° C. for 2 hours, subsequently cooled to 15-20° C. and filtered with suction and the material on the suction filter is washed with acetic acid. 404 g of the title compound result, purity: 99.5%, melting point: 190-91° C., decomposition. Yield: 95.7% of theory.
Quantity
279.6 g
Type
reactant
Reaction Step One
Quantity
164.1 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
solvent
Reaction Step One
Yield
95.7%

Synthesis routes and methods II

Procedure details

A mixture of 279.6 9 of 3-amino-benzoic acid, 164.1 g of methyl isothiocyanate and 1000 g of 100% acetic acid is heated to 80-85° C. The temperature rises to 95-100° C. in the course of 20 minutes without further heating, and a clear solution from which the product slowly crystallizes out forms. The suspension is kept at 90-100° C. for 2 hours, subsequently cooled to 15-20° C. and filtered with suction and the material on the suction filter is washed with acetic acid. 404 g of the title compound result, purity: 99.5%, melting point: 190-91° C., decomposition. Yield: 95.7% of theory.
[Compound]
Name
279.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164.1 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
solvent
Reaction Step One
Yield
95.7%

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